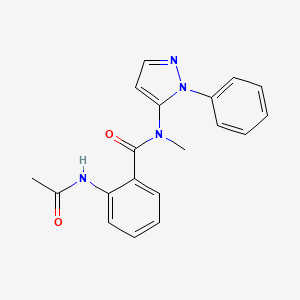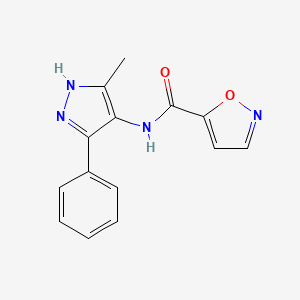
N-(5-methyl-3-phenyl-1H-pyrazol-4-yl)-1,2-oxazole-5-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-Methyl-5-phenyl-1H-pyrazol-4-yl)isoxazole-5-carboxamide: is a heterocyclic compound that combines the structural features of pyrazole and isoxazole rings. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block for more complex molecules.
Métodos De Preparación
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of N-(3-Methyl-5-phenyl-1H-pyrazol-4-yl)isoxazole-5-carboxamide typically begins with the preparation of the pyrazole and isoxazole intermediates.
Pyrazole Synthesis: The pyrazole ring can be synthesized via cyclocondensation of hydrazine with a 1,3-diketone or β-keto ester under acidic or basic conditions.
Isoxazole Synthesis: The isoxazole ring can be formed through a [3+2] cycloaddition reaction between a nitrile oxide and an alkyne.
Industrial Production Methods: Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Análisis De Reacciones Químicas
Types of Reactions:
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nitration using a mixture of concentrated nitric and sulfuric acids.
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of nitro, sulfo, or halo derivatives.
Aplicaciones Científicas De Investigación
Chemistry:
Building Block: Used as a precursor for the synthesis of more complex heterocyclic compounds.
Catalysis: Potential use as a ligand in transition metal-catalyzed reactions.
Biology:
Enzyme Inhibition: Investigated for its potential as an enzyme inhibitor in various biological pathways.
Antimicrobial Activity: Exhibits antimicrobial properties against certain bacterial and fungal strains.
Medicine:
Drug Development: Explored as a lead compound in the development of new pharmaceuticals, particularly for its anti-inflammatory and anticancer activities.
Industry:
Material Science:
Mecanismo De Acción
The mechanism of action of N-(3-Methyl-5-phenyl-1H-pyrazol-4-yl)isoxazole-5-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity and thereby modulating biological pathways . The pyrazole and isoxazole rings contribute to the compound’s ability to form hydrogen bonds and hydrophobic interactions with target proteins .
Comparación Con Compuestos Similares
- 3-Methyl-1-phenyl-1H-pyrazol-5-amine
- 5-Methyl-3-phenyl-1H-pyrazole-4-carboxylic acid
- N-(3-Methyl-1-phenyl-1H-pyrazol-5-yl)isoxazole-4-carboxamide
Comparison:
- Structural Differences: The presence of different substituents on the pyrazole and isoxazole rings can significantly alter the compound’s chemical and biological properties .
- Biological Activity: N-(3-Methyl-5-phenyl-1H-pyrazol-4-yl)isoxazole-5-carboxamide may exhibit unique biological activities compared to its analogs due to its specific structural features .
- Reactivity: The reactivity of the compound in various chemical reactions can differ based on the position and nature of the substituents .
Propiedades
Número CAS |
824968-98-1 |
|---|---|
Fórmula molecular |
C14H12N4O2 |
Peso molecular |
268.27 g/mol |
Nombre IUPAC |
N-(5-methyl-3-phenyl-1H-pyrazol-4-yl)-1,2-oxazole-5-carboxamide |
InChI |
InChI=1S/C14H12N4O2/c1-9-12(16-14(19)11-7-8-15-20-11)13(18-17-9)10-5-3-2-4-6-10/h2-8H,1H3,(H,16,19)(H,17,18) |
Clave InChI |
YBJDVAHHHNWNPA-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C(=NN1)C2=CC=CC=C2)NC(=O)C3=CC=NO3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


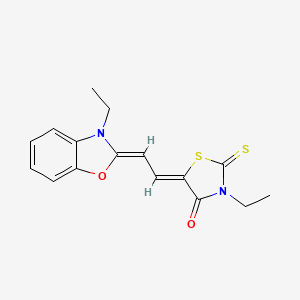
![1h-Pyrrolo[3,2-b]pyridine-6-acetonitrile](/img/structure/B12889892.png)
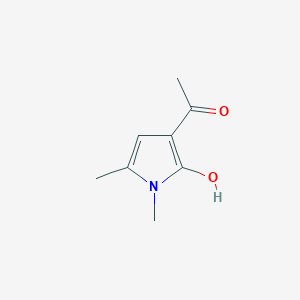


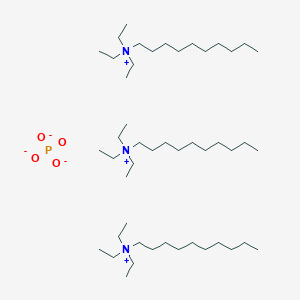
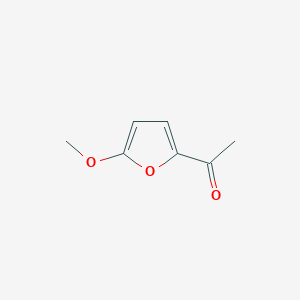
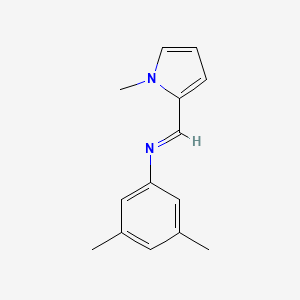
![6-[4-(Diethylamino)phenyl]quinoline-5,8-dione](/img/structure/B12889939.png)
![2-(Fluoromethyl)benzo[d]oxazole](/img/structure/B12889940.png)
![1-Benzyl-5-chloro-2-(5-methylfuran-2-yl)-1H-benzo[d]imidazole](/img/structure/B12889945.png)
![3-Formamido-2-hydroxy-N-[1-(5-phenyl-1,3-oxazol-2-yl)ethyl]benzamide](/img/structure/B12889947.png)
